2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate
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Overview
Description
2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate is a complex organic compound with a unique structure that combines a pyrazine ring, a piperazine ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Shares the pyrazine ring but lacks the piperazine and phenyl acetate groups.
1-Methylpiperazine: Contains the piperazine ring but lacks the pyrazine and phenyl acetate groups.
Uniqueness
2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
892495-05-5 |
---|---|
Molecular Formula |
C21H26N4O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[2-[4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C21H26N4O3/c1-14-15(2)23-19(16(3)22-14)13-24-9-11-25(12-10-24)21(27)18-7-5-6-8-20(18)28-17(4)26/h5-8H,9-13H2,1-4H3 |
InChI Key |
VOSIZJZNQQLYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC(=O)C)C |
Origin of Product |
United States |
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